10-Iodooctadecanoic acid
Overview
Description
10-Iodooctadecanoic acid is a chemical compound with the molecular formula C18H35IO2 . It contains a total of 55 bonds, including 20 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of 56 atoms; 35 Hydrogen atoms, 18 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom . It also contains 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Scientific Research Applications
Iodoazide Addition to Olefinic Esters : A study by Ali et al. (1984) discusses the addition of iodine azide to methyl 10-undecenoate and other compounds, yielding various iodinated products. This research has implications for organic synthesis and the development of iodinated compounds (Ali, Ahmad, Ahmad, Rauf, & Osman, 1984).
Structures Formed by Chiral Assembly of Enantiomers : Cai and Bernasek (2005) investigated the monolayer structure of products of elaidic and oleic acid iodination, showing different types of chiral assembly patterns. This research is significant for understanding molecular self-assembly and chiral structures (Cai & Bernasek, 2005).
Microbial Oxidation of Oleic Acid : El-Sharkawy et al. (1992) used Saccharomyces cerevisiae and other microbes to convert oleic acid into 10-hydroxyoctadecanoic acid and 10-oxo-octadecanoic acid. This study contributes to the field of biotransformation and microbial chemistry (El-Sharkawy, Yang, Dostal, & Rosazza, 1992).
Synthesis of Tuberculostearic Acid : Wallace et al. (1994) described the synthesis of tuberculostearic acid, a compound found in pathogenic mycobacteria, from 1-octanal and 1-carboethoxyethylidenetriphenylphosphorane. This synthesis is important for producing reference compounds for disease detection (Wallace, Minnikin, Mccrudden, & Pizzarello, 1994).
d10 Iodoargentate(I)/Iodocuprate(I) Hybrids : Yu et al. (2019) reviewed the progress of d10 iodoargentate(I)/iodocuprate(I) hybrids in structural construction and photochromic and thermochromic properties. This research is significant for the development of new materials with unique photoelectric properties (Yu, Yanmei, Wu, Yang, Xue, Fu, & Wang, 2019).
18-Iodooctadeca-(8Z,11Z)-dienoic Acid Synthesis : Ivanov et al. (2000) synthesized 18-Iodooctadeca-(8Z,11Z)-dienoic acid and discussed its use as an intermediate for the synthesis of lipoxygenase substrates. This research contributes to the understanding of enzyme substrates and their synthesis (Ivanov, Groza, Romanov, Kühn, & Myagkova, 2000).
Properties
IUPAC Name |
10-iodooctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35IO2/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDNWWRBOTQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909248 | |
Record name | 10-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104855-14-3 | |
Record name | 10-Iodooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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